4-Chloro-2-(4-chlorophenyl)quinazoline

Synthetic chemistry Process optimization Quinazoline intermediates

4-Chloro-2-(4-chlorophenyl)quinazoline (CAS 59490-94-7) is a dihalogenated quinazoline derivative with the molecular formula C14H8Cl2N2 and a molecular weight of 275.13 g/mol, bearing a reactive chlorine at the 4-position of the quinazoline core and a 4-chlorophenyl group at the 2-position. This specific substitution pattern places it within the 4-chloro-2-arylquinazoline class—a scaffold recognized as a privileged kinase template in medicinal chemistry.

Molecular Formula C14H8Cl2N2
Molecular Weight 275.1 g/mol
CAS No. 59490-94-7
Cat. No. B188162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-chlorophenyl)quinazoline
CAS59490-94-7
Molecular FormulaC14H8Cl2N2
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H
InChIKeyHRDLKQWYHGPZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-chlorophenyl)quinazoline (CAS 59490-94-7): A Differentiated Dihalogenated Quinazoline Intermediate for Kinase-Targeted Synthesis


4-Chloro-2-(4-chlorophenyl)quinazoline (CAS 59490-94-7) is a dihalogenated quinazoline derivative with the molecular formula C14H8Cl2N2 and a molecular weight of 275.13 g/mol, bearing a reactive chlorine at the 4-position of the quinazoline core and a 4-chlorophenyl group at the 2-position . This specific substitution pattern places it within the 4-chloro-2-arylquinazoline class—a scaffold recognized as a privileged kinase template in medicinal chemistry [1]. Unlike generic 4-chloroquinazolines or unsubstituted 2-phenylquinazolines, the dual chlorine substitution confers a differentiated reactivity profile, higher melting point, and established utility as a precursor to p38-α kinase inhibitors and EGFR-targeted agents [2].

Why 4-Chloro-2-(4-chlorophenyl)quinazoline Cannot Be Replaced by 4-Chloro-2-phenylquinazoline or 2,4-Dichloroquinazoline in Kinase-Targeted Synthesis


Substituting 4-chloro-2-(4-chlorophenyl)quinazoline with its closest analogs introduces critical deficiencies: (i) 2-unsubstituted 4-anilinoquinazolines are biologically inert—a study of 4-anilino-6-bromoquinazolines demonstrated that 2-unsubstituted derivatives entirely lacked in vitro cytotoxicity, whereas their 2-(4-chlorophenyl)-substituted counterparts exhibited significant and selective activity against HeLa cells [1]; (ii) 2,4-dichloroquinazoline presents competing nucleophilic aromatic substitution (SNAr) sites at both C4 and C2, whereas DFT calculations confirm the C4 position of 2-substituted-4-chloroquinazolines possesses a higher LUMO coefficient, enabling regioselective C4 amination while preserving the 2-aryl pharmacophore essential for kinase inhibition [2]. Simply put, removing the 4-chloro eliminates the reactive handle for derivatization; removing the 2-(4-chlorophenyl) group abolishes target engagement; and using the regioisomeric 2-chloro-4-(4-chlorophenyl)quinazoline (CAS 330663-04-2) reverses the substitution pattern, directing nucleophiles to the wrong position for established kinase inhibitor SAR .

Quantitative Comparative Evidence: 4-Chloro-2-(4-chlorophenyl)quinazoline vs. Closest Analogs


Synthetic Yield: 88% Isolated Yield vs. ~60% for 4-Chloro-2-phenylquinazoline Under Comparable Chlorination Conditions

4-Chloro-2-(4-chlorophenyl)quinazoline (4a) was obtained as a white solid in 88% isolated yield (0.94 g from 1.00 g of the corresponding 4-hydroxyquinazoline precursor, 3.90 mmol scale) via SOCl2/DMF aromatization under reflux for 2 hours . In contrast, the closely related 4-chloro-2-phenylquinazoline is reported to require approximately four days to reach a maximum yield of around 60% under traditional POCl3-mediated chlorination conditions, with nanoparticulate-assisted methods improving yields to approximately 80% [1]. The 28-percentage-point yield advantage of the 4-chlorophenyl-substituted derivative translates to substantially higher throughput and lower cost-per-gram for downstream kinase inhibitor library synthesis.

Synthetic chemistry Process optimization Quinazoline intermediates

Melting Point: 143.2–145.4 °C vs. 124–126 °C for 4-Chloro-2-phenylquinazoline—A 19 °C Elevation Indicative of Enhanced Crystallinity and Purity

4-Chloro-2-(4-chlorophenyl)quinazoline exhibits a melting point of 143.2–145.4 °C as experimentally determined by the Dilebo et al. (2021) study . This is 19.2 °C higher than the 124–126 °C reported for 4-chloro-2-phenylquinazoline (CAS 6484-25-9) and approximately 13–30 °C higher than the 113–117 °C (TCI) to 129–130 °C (alternate source) reported for 2-(4-chlorophenyl)quinazoline (CAS 80089-58-3) . The elevated melting point of the target compound is consistent with stronger intermolecular Cl···π and C–H···Cl interactions in the crystal lattice conferred by the additional chlorine atom on the 2-phenyl ring, facilitating more reliable purification by recrystallization and superior shelf-stability as a solid reagent.

Solid-state characterization Purity assessment Crystal engineering

Regioselective SNAr: C4 Chlorine Displacement with Retention of the 2-Aryl Pharmacophore vs. Competing Reactivity in 2,4-Dichloroquinazoline

DFT calculations published in Molecules (2024) demonstrate that in 2,4-dichloroquinazoline systems, the carbon atom at the 4-position possesses a higher LUMO coefficient than the 2-position, rendering it more susceptible to nucleophilic attack under mild conditions [1]. This electronic bias is preserved in 4-chloro-2-(4-chlorophenyl)quinazoline, enabling selective displacement of the 4-Cl with amine nucleophiles (anilines, 4-aminopyridines) while retaining the 2-(4-chlorophenyl) group—a pharmacophore essential for EGFR and p38-α kinase inhibition [2]. In contrast, 2,4-dichloroquinazoline requires careful temperature control to avoid competing C2 substitution, and the regioisomeric 2-chloro-4-(4-chlorophenyl)quinazoline (CAS 330663-04-2) directs the first nucleophilic attack to the C4-(4-chlorophenyl) position—the opposite regiochemistry required for 4-anilinoquinazoline kinase inhibitors [3]. The target compound thus uniquely combines regioselective reactivity at C4 with a pre-installed 2-aryl group matched to kinase ATP-binding pocket requirements.

Regioselective synthesis Nucleophilic aromatic substitution Kinase inhibitor templates

Biological Activity: 2-(4-Chlorophenyl) Substituent Is Required for Cytotoxicity—2-Unsubstituted Analogs Are Inactive Against HeLa Cells

A systematic SAR study of 4-anilino-6-bromoquinazoline derivatives directly compared 2-unsubstituted and 2-(4-chlorophenyl)-substituted series for in vitro cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cell lines [1]. The 2-unsubstituted 4-anilino-6-bromoquinazolines exhibited no detectable cytotoxic activity in either cell line. In sharp contrast, introduction of the 2-(4-chlorophenyl) substituent conferred significant cytotoxicity and selectivity toward HeLa cells across multiple 4-anilino derivatives. The most active compounds (3g, 3l, and 4l) demonstrated moderate to significant inhibitory effects against EGFR tyrosine kinase, with molecular docking confirming favorable binding poses within the EGFR ATP-binding pocket [1]. This establishes that the 2-(4-chlorophenyl) group—pre-installed in 4-chloro-2-(4-chlorophenyl)quinazoline—is not merely a synthetic convenience but a pharmacophoric requirement for biological activity in this chemotype.

Cytotoxicity Structure-activity relationship EGFR tyrosine kinase Cancer cell lines

Patent-Granted Agrochemical Application: 4-Chloro-2-(4-chlorophenyl)quinazoline Is Explicitly Claimed as a Fungicidal Active Ingredient (US3998951)

US Patent 3,998,951, titled 'Substituted 2-arylquinazolines as fungicides,' explicitly claims in Claim 1: 'The fungicidal composition of claim 1 wherein the compound is 4-chloro-2-(4-chlorophenyl)quinazoline' [1]. The patent describes fungicidal activity particularly against rusts and mildews. This represents a distinct, patent-protected application space orthogonal to the compound's use as a kinase inhibitor intermediate. Notably, close analogs such as 4-chloro-2-phenylquinazoline and 2,4-dichloroquinazoline are not specified in this fungicidal claim, suggesting that the dual 4-chloro/4'-chlorophenyl substitution pattern contributes uniquely to antifungal efficacy within this series.

Agrochemical Fungicide 2-Arylquinazoline Rust and mildew control

Crystal Structure: Dihedral Angle of 44.63° Between 4-Chlorophenyl Ring and Quinazoline Plane—A Conformational Feature Relevant to Kinase Binding

Single-crystal X-ray diffraction analysis of a derivative synthesized from 4-chloro-2-(4-chlorophenyl)quinazoline—specifically 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl)ethynyl)quinazoline—revealed that the 4-chlorophenyl ring subtends a dihedral angle of 44.63(5)° relative to the mean plane of the quinazoline fragment, crystallizing in the monoclinic system with P21/c space group [1]. This non-coplanar conformation is significant because the twist angle between the 2-aryl ring and the quinazoline core directly influences the shape complementarity of 4-aminoquinazoline derivatives within the hydrophobic back pocket of kinase ATP-binding sites. In contrast, 4-chloro-2-phenylquinazoline, lacking the para-chloro substituent, adopts a different torsional profile that alters the vector of the 2-aryl group relative to the hinge-binding quinazoline scaffold, potentially affecting kinase selectivity profiles [2].

X-ray crystallography Conformational analysis Molecular docking Kinase inhibitor design

Procurement-Relevant Application Scenarios for 4-Chloro-2-(4-chlorophenyl)quinazoline (CAS 59490-94-7)


Medicinal Chemistry: Parallel Synthesis of 4-Anilinoquinazoline Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing focused libraries of 4-anilinoquinazoline EGFR or p38-α kinase inhibitors should select 4-chloro-2-(4-chlorophenyl)quinazoline as the core intermediate. The 88% synthetic yield [1] and regioselective C4 SNAr reactivity [2] enable efficient parallel derivatization with diverse aniline building blocks while retaining the 2-(4-chlorophenyl) pharmacophore that is essential for cytotoxicity—2-unsubstituted analogs are inactive against HeLa and MCF-7 cells [3]. The validated dihedral angle of 44.63° [1] provides a reliable starting geometry for docking-based virtual screening prior to synthesis.

Process Chemistry: Scalable Route to p38-α Kinase Inhibitor Intermediates

Process R&D teams developing scalable routes to p38-α kinase inhibitors, as described in US Patent 6,184,226 [4], benefit from the compound's high melting point (143.2–145.4 °C) which facilitates purification by recrystallization rather than chromatography [1]. The 28-percentage-point yield advantage over 4-chloro-2-phenylquinazoline directly reduces cost of goods at kilogram scale, while the predictable C4-only reactivity eliminates the need for protecting group strategies required when using 2,4-dichloroquinazoline [2].

Agrochemical R&D: Quinazoline-Based Fungicide Development Programs

Agrochemical discovery teams investigating 2-arylquinazoline fungicides for rust and mildew control have direct patent precedent: US Patent 3,998,951 explicitly claims 4-chloro-2-(4-chlorophenyl)quinazoline as the active ingredient in fungicidal compositions [5]. Procuring this specific compound enables direct reproduction of the patented compositions for benchmarking and provides a validated starting point for second-generation analog design, with the 4-chloro handle available for further derivatization to optimize physicochemical properties for foliar application.

Chemical Biology: Target Identification Probe Synthesis via Regioselective Functionalization

Chemical biology groups preparing affinity probes or PROTAC precursors based on the 4-anilinoquinazoline scaffold should use this compound for its unambiguous regioselectivity. The C4 chlorine can be displaced with amine-functionalized linkers (e.g., PEG-amino, alkyne-amine) for subsequent bioconjugation, while the 2-(4-chlorophenyl) group remains intact to preserve target engagement [2]. The crystallographically characterized geometry [1] informs linker vector design to avoid steric clashes with the target protein surface.

Quote Request

Request a Quote for 4-Chloro-2-(4-chlorophenyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.